molecular formula C20H25FN4O2S B11134391 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide

Cat. No.: B11134391
M. Wt: 404.5 g/mol
InChI Key: SLSANQLMQRFXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, piperazine, and 4-fluorobenzaldehyde. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)-5-oxopentanamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of the thiazole and piperazine rings provides a versatile scaffold for further chemical modifications and optimization.

Properties

Molecular Formula

C20H25FN4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C20H25FN4O2S/c1-14-15(2)28-20(22-14)23-18(26)4-3-5-19(27)25-12-10-24(11-13-25)17-8-6-16(21)7-9-17/h6-9H,3-5,10-13H2,1-2H3,(H,22,23,26)

InChI Key

SLSANQLMQRFXHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.